Secretin (1-6)

Overview

Description

Secretin (1-6) is the N-terminal part of secretin. Secretin (1-6) is responsible for vitro glucose-dependent insulin release induced by secretin.

Scientific Research Applications

Neurobiological Applications

1.1 Modulation of Neurotransmission

Secretin has been implicated in the modulation of neurotransmission, particularly in the central nervous system. Studies have shown that secretin acts on gonadotropin-releasing hormone (GnRH) neurons, influencing excitatory GABAergic neurotransmission. For instance, secretin administration resulted in increased frequency of spontaneous postsynaptic currents (sPSCs) in GnRH neurons, suggesting its role as a neuromodulator .

- Electrophysiological Findings : In experiments conducted on rat cerebellar cortex, secretin facilitated both evoked and spontaneous GABAergic inhibitory postsynaptic currents recorded in Purkinje cells . The increase in sPSC frequency was dose-dependent, with significant changes observed at concentrations as low as 30 nM and 1 µM .

| Concentration (nM) | sPSC Frequency Increase (%) | Significance (p-value) |

|---|---|---|

| 30 | Not significant | - |

| 100 | 118.0 ± 2.64 | 0.0005 |

| 1000 | 124.3 ± 9.404 | 0.049 |

1.2 Role in Reproductive Health

Secretin's influence extends to reproductive physiology, where it appears to regulate the hypothalamic-pituitary-gonadal (HPG) axis. Intracerebral injections of secretin into the preoptic region of rats resulted in a tenfold increase in luteinizing hormone concentrations . This suggests that secretin may play a critical role in reproductive hormone regulation, although further studies are needed to elucidate the precise mechanisms involved.

Gastrointestinal Applications

2.1 Regulation of Digestive Functions

Secretin is well-established for its role in stimulating pancreatic bicarbonate secretion and modulating gastric acid secretion. It acts as a homeostatic regulator of pancreatic and liver functions, ensuring optimal digestive conditions .

- Clinical Implications : Research indicates that secretin may have therapeutic potential for conditions such as pancreatitis and gastrointestinal disorders by enhancing pancreatic function and reducing gastric acidity .

Therapeutic Applications

3.1 Potential Drug Candidate for Obesity

Recent reviews have highlighted secretin's pleiotropic effects that suggest its potential as a drug candidate for obesity treatment . The hormone's ability to modulate appetite and energy homeostasis positions it as a promising target for obesity management.

- Preclinical Studies : Evidence from animal studies indicates that secretin can influence weight loss through mechanisms involving appetite suppression and metabolic regulation .

Case Studies and Research Findings

Several case studies have documented the effects of secretin across various biological systems:

- A study demonstrated that secretin administration led to significant increases in GnRH neuron firing rates, indicating its direct action on these neurons via secretin receptors .

- In clinical settings, patients with certain gastrointestinal disorders have shown improvements following secretin administration, further supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What validated synthesis methods ensure high purity and stability of Secretin (1-6) in experimental settings?

- Methodology : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry recommended for minimizing side reactions. Post-synthesis purification via reverse-phase HPLC (RP-HPLC) using C18 columns and acetonitrile/water gradients ensures >95% purity. Stability assessments should include mass spectrometry (MS) for structural confirmation and circular dichroism (CD) to monitor conformational integrity under varying pH/temperature conditions .

Q. Which in vitro assays are most reliable for assessing Secretin (1-6) bioactivity in receptor-binding studies?

- Methodology : Radioligand binding assays (e.g., using ¹²⁵I-labeled Secretin analogs) on transfected cell lines (e.g., CHO cells expressing human secretin receptors) are standard. Competitive displacement curves with nonlinear regression analysis (e.g., GraphPad Prism) quantify binding affinity (Kd). For functional activity, cAMP accumulation assays with luciferase-based reporters or ELISA are recommended to measure downstream signaling .

Q. How can researchers optimize Secretin (1-6) solubility for in vivo pharmacokinetic studies?

- Methodology : Use lyophilized peptide dissolved in 0.1% acetic acid or PBS (pH 7.4) with sonication. Dynamic light scattering (DLS) monitors aggregation, while co-solvents like DMSO (<5%) or cyclodextrins improve solubility. For animal studies, consider osmotic pumps for sustained release to mitigate rapid degradation .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in Secretin (1-6) binding affinity reported across studies?

- Methodology : Systematically evaluate variables:

- Receptor source : Compare transfected vs. endogenous receptor-expressing cells (e.g., pancreatic acinar cells).

- Buffer conditions : Test effects of divalent cations (Mg²⁺, Ca²⁺) and GTP analogs on G-protein coupling.

- Data normalization : Use internal controls (e.g., non-hydrolyzable GTPγS) to standardize cAMP measurements.

- Meta-analysis : Apply random-effects models to aggregate data from peer-reviewed studies, accounting for heterogeneity in protocols .

Q. How do post-translational modifications (PTMs) of Secretin (1-6) influence its cross-species receptor specificity?

- Methodology :

- Synthetic analogs : Incorporate PTMs (e.g., sulfation at Tyr¹⁰) via SPPS and compare binding kinetics via surface plasmon resonance (SPR).

- Computational modeling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict conformational changes in receptor-ligand complexes.

- In vivo validation : Test analogs in transgenic mouse models expressing humanized secretin receptors .

Q. What integrative approaches address conflicting data on Secretin (1-6) neuroprotective effects in preclinical models?

- Methodology :

- Dose-response studies : Establish U-shaped curves to identify optimal neuroprotective doses.

- Multi-omics integration : Combine transcriptomics (RNA-seq) of treated neuronal cultures with proteomics (LC-MS/MS) to map signaling pathways.

- Bias reduction : Use blinded outcome assessments and preregistered protocols (e.g., on Open Science Framework) to minimize experimental bias .

Q. How can researchers design robust assays to differentiate Secretin (1-6) activity from full-length secretin in complex biological matrices?

- Methodology :

- Antibody-based detection : Develop monoclonal antibodies targeting the N-terminal fragment (1-6) with ELISA/Western blot validation.

- LC-MS/MS quantification : Use stable isotope-labeled internal standards (SILIS) for precise quantification in serum/plasma.

- Functional redundancy tests : Knock out full-length secretin in CRISPR-edited cell lines to isolate Secretin (1-6)-specific effects .

Q. Methodological Frameworks

Properties

CAS No. |

21012-75-9 |

|---|---|

Molecular Formula |

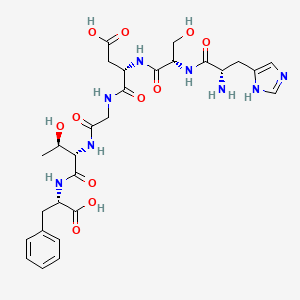

C28H38N8O11 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[2-[[(2S,3R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C28H38N8O11/c1-14(38)23(27(45)34-19(28(46)47)7-15-5-3-2-4-6-15)36-21(39)11-31-25(43)18(9-22(40)41)33-26(44)20(12-37)35-24(42)17(29)8-16-10-30-13-32-16/h2-6,10,13-14,17-20,23,37-38H,7-9,11-12,29H2,1H3,(H,30,32)(H,31,43)(H,33,44)(H,34,45)(H,35,42)(H,36,39)(H,40,41)(H,46,47)/t14-,17+,18+,19+,20+,23+/m1/s1 |

InChI Key |

JMCBPMSOTGZJJD-ZFGVQZGJSA-N |

SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |

Appearance |

Solid powder |

Key on ui other cas no. |

21012-75-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

HSDGTF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

His-Ser-Asp-Gly-Thr-Phe-OMe histidyl-seryl-aspartyl-glycyl-threonyl-phenylalanine-O-methyl- secretin (1-6) secretin, N-terminal hexapeptide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.